4-Tert-butylcyclohexanol
Overview
Description
4-Tert-butylcyclohexanol is a chemical compound that is part of the cyclohexanol family, characterized by a tert-butyl group attached to the cyclohexane ring. It is a secondary alcohol that can be synthesized and used as a starting material for various chemical reactions and as an intermediate in the production of polymers and other compounds.
Synthesis Analysis
The synthesis of derivatives of 4-tert-butylcyclohexanol can be achieved through various methods. For instance, the compound can be obtained by the oxidation of 4-tert-butylcyclohexanol using swimming pool bleach, which is a practical and efficient method for educational purposes . Additionally, the synthesis of new polymers incorporating the 4-tert-butylcyclohexanol moiety has been reported, where the compound is used as a precursor for poly(ether imide)s with excellent solubility and thermal stability . Furthermore, conducting polymers and copolymers based on 4-tert-butylcyclohexanone, which is closely related to 4-tert-butylcyclohexanol, have been synthesized, indicating the versatility of this compound in polymer chemistry .
Molecular Structure Analysis
The molecular structure of 4-tert-butylcyclohexanol derivatives plays a crucial role in their chemical properties and reactivity. For example, the stereochemistry of the compound affects the outcome of its reactions, as seen in the enantioselective deprotonation of 4-tert-butylcyclohexanone, where chiral lithium amides are used to achieve high enantioselectivity . The molecular structure also influences the physical properties of polymers derived from 4-tert-butylcyclohexanol, as demonstrated by the glass transition temperatures and solubility of the synthesized poly(ether imide)s .
Chemical Reactions Analysis
4-Tert-butylcyclohexanol and its derivatives participate in a variety of chemical reactions. The compound can undergo oxidation to form 4-tert-butylcyclohexanone , and it can be involved in reductive amination reactions to produce a mixture of isomeric compounds . Additionally, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate, a related compound, has been studied, showing a highly stereoselective process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylcyclohexanol derivatives are influenced by their molecular structure. The polymers derived from this compound exhibit high thermal stability, with decomposition temperatures ranging from 495 to 534°C . They also show good solubility in polar solvents and have distinct UV absorption spectra . The solubility and thermal properties of the poly(ether imide)s synthesized from 4-tert-butylcyclohexanol derivatives further highlight the compound's utility in creating materials with desirable physical characteristics .
Scientific Research Applications
Oxidation and Reduction Applications
Oxidation with Swimming Pool Bleach 4-Tert-butylcyclohexanol can be rapidly converted into 4-tert-butylcyclohexanone using swimming pool bleach at room temperature. This reaction provides a way to introduce students to heterocyclic compounds and offers significant advantages over traditional procedures involving swimming pool chlorine or household bleach. The purity of the product can be determined using thin layer chromatography and characterized by melting point, IR spectroscopy, and/or NMR spectroscopy (Dip et al., 2018).
Stereoselective Hydrogenation Stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide (scCO2) solvent has been shown to yield higher cis ratios for 4-tert-butylcyclohexanol compared to organic solvents. The presence of hydrochloric acid improves the stereoselectivity to cis-tert-butylcyclohexanols, as protons from hydrochloric acid accelerate the hydrogenation of the intermediates (Hiyoshi et al., 2007). Similarly, gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 catalysts has been studied, with the formation of by-products due to hydrogenolysis playing a significant role at temperatures over 200°C (Kalantar et al., 2004).
Applications in Fragrance Industry and Organic Synthesis
Fragrance Industry 4-Tert-butylcyclohexanol is an intermediate for manufacturing esters with lower carboxylic acids, important in perfumery, soap, and detergent manufacturing. Stereoselective hydrogenation of p-tert-butylphenol to cis and trans-p-tert-butylcyclohexanol using supported metal catalysts like rhodium supported on carbon has shown excellent conversion and selectivity towards the cis-isomer of p-tert-butylcyclohexanol (Yadav & Goel, 2002). Additionally, cyclic alcohols, including 4-tert-butylcyclohexyl acetate derived from 4-tert-butylcyclohexanol, are significant as synthetic fragrances used extensively in the fragrance industry. The diastereoselective electrocatalytic hydrogenation of mono-substituted cyclohexanones in a proton exchange membrane (PEM) reactor has been shown to produce high cis-selectivity and current efficiency (Shimizu et al., 2022).
Organic Synthesis Enzymatic reduction of racemic 3-tert-butylcyclohexanone has been used to produce optically active cyclohexenes, indicating the potential of 4-tert-butylcyclohexanol and its derivatives in synthesizing specific, chirally pure compounds. The carbon-13 NMR spectral data and optical rotation of these compounds have been explored for their application in organic synthesis (Sadozai et al., 2010). Furthermore, aromatic poly(bisbenzothiazole)s were prepared from a monomer derived from 4-tert-butylcyclohexanone, demonstrating good solubility, thermal stability, and fluorescence properties, highlighting its potential applications in material science and organic electronics (Huang, Xu, & Yin, 2006).
Safety And Hazards
properties
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | trans-4-tert-Butylcyclohexanol | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | trans-4-tert-Butylcyclohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
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Vapor Pressure |
0.005 [mmHg] | |
Record name | 4-tert-Butylcyclohexanol | |
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Product Name |
4-tert-Butylcyclohexanol | |
CAS RN |
98-52-2, 937-05-3, 21862-63-5 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol, cis- | |
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Record name | 4-tert-Butylcyclohexanol, trans- | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Record name | 4-tert-butylcyclohexanol | |
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Record name | trans-4-tert-butylcyclohexanol | |
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Record name | cis-4-tert-butylcyclohexan-1-ol | |
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Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
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Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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